molecular formula C12H8BrN3O B8369726 3-[2-(3-Amino-6-bromo-pyrazin-2-yl)ethynyl]phenol

3-[2-(3-Amino-6-bromo-pyrazin-2-yl)ethynyl]phenol

Cat. No. B8369726
M. Wt: 290.11 g/mol
InChI Key: ZRMDLRJBDWCYJA-UHFFFAOYSA-N
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Description

3-[2-(3-Amino-6-bromo-pyrazin-2-yl)ethynyl]phenol is a useful research compound. Its molecular formula is C12H8BrN3O and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(3-Amino-6-bromo-pyrazin-2-yl)ethynyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(3-Amino-6-bromo-pyrazin-2-yl)ethynyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[2-(3-Amino-6-bromo-pyrazin-2-yl)ethynyl]phenol

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

3-[2-(3-amino-6-bromopyrazin-2-yl)ethynyl]phenol

InChI

InChI=1S/C12H8BrN3O/c13-11-7-15-12(14)10(16-11)5-4-8-2-1-3-9(17)6-8/h1-3,6-7,17H,(H2,14,15)

InChI Key

ZRMDLRJBDWCYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C#CC2=NC(=CN=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Ethynylphenol (560.5 mg, 310.9 μL, 4.745 mmol) was added dropwise to a solution of 3,5-dibromopyrazin-2-amine (1 g, 3.954 mmol), triethylamine (4.001 g, 5.511 mL, 39.54 mmol), copper (I) iodide (90.37 mg, 0.4745 mmol) and Pd(PPh3)4 (228.5 mg, 0.1977 mmol) in DMF (10 mL) and the resulting solution heated at 120° C. for 3 hours. The reaction mixture was cooled to ambient temperature and diluted with EtOAc and 1 MHCl/brine (1/1) and the layers separated. The aqueous layer was extracted with EtOAc (×2) and the combined organic extracts washed with brine (×2), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™, 120 g column, eluting with 0 to 40% EtOAc/Petroleum Ether, dry loaded) to give the sub-title product as a yellow solid (815 mg, 71% Yield). 1H NMR (400.0 MHz, DMSO) δ 6.88 (dd, 1H), 7.00 (br s, 2H), 7.11-7.11 (m, 1H), 7.17 (d, 1H), 7.25 (t, 1H), 8.12 (s, 1H) and 9.77 (s, 1H) ppm; MS (ES+) 292.0.
Quantity
310.9 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.511 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
90.37 mg
Type
catalyst
Reaction Step One
Quantity
228.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

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